N-[3-(Methylthio)-1-oxopropyl]glycine
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Overview
Description
N-[3-(Methylthio)-1-oxopropyl]glycine is a chemical compound with the molecular formula C6H11NO3S It is a derivative of glycine, an amino acid, and contains a methylthio group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylthio)-1-oxopropyl]glycine typically involves the reaction of glycine with a suitable methylthio-containing reagent. One common method is the reaction of glycine with 3-(methylthio)propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylthio)-1-oxopropyl]glycine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(Methylthio)-1-oxopropyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(Methylthio)-1-oxopropyl]glycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its unique structure allows it to interact with biological receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Methylthio)propyl]glycine
- N-[3-(Methylthio)butyl]glycine
- N-[3-(Methylthio)ethyl]glycine
Uniqueness
N-[3-(Methylthio)-1-oxopropyl]glycine is unique due to the presence of both a methylthio group and a carbonyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO3S |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-(3-methylsulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
HPVGPASABISNLB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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